molecular formula C4H2ClFN2O2S B2689339 3-Chloropyrazine-2-sulfonyl fluoride CAS No. 2169152-62-7

3-Chloropyrazine-2-sulfonyl fluoride

Cat. No.: B2689339
CAS No.: 2169152-62-7
M. Wt: 196.58
InChI Key: CTYFRSIZAJYLMO-UHFFFAOYSA-N
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Description

3-Chloropyrazine-2-sulfonyl fluoride is a heterocyclic sulfonyl fluoride compound. It is not naturally occurring but serves as a valuable building block in organic synthesis, particularly in the burgeoning field of sulfur(VI) fluoride exchange (SuFEx) click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropyrazine-2-sulfonyl fluoride can be synthesized through a one-pot process from sulfonates or sulfonic acids. This method features mild reaction conditions using readily available and easy-to-operate reagents . The process involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides, facilitating the enrichment of the sulfonyl fluoride library.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, to achieve efficient chlorine-fluorine exchange .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include potassium fluoride, acetonitrile, and phase transfer catalysts . The conditions are typically mild, making the reactions efficient and straightforward.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Generally, the products are sulfonyl fluoride derivatives that can be further utilized in various synthetic applications .

Scientific Research Applications

3-Chloropyrazine-2-sulfonyl fluoride has found widespread applications in scientific research, including:

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in SuFEx click chemistry.

    Chemical Biology: The compound is used in the development of covalent probes for targeting specific amino acids or proteins.

    Drug Discovery: It is utilized in the synthesis of biologically active molecules and potential drug candidates.

    Materials Science: The compound’s unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Chloropyrazine-2-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. The compound can form covalent bonds with nucleophilic sites in target molecules, such as amino acids or proteins. This reactivity is leveraged in the development of covalent probes and inhibitors . The molecular targets and pathways involved depend on the specific application and the target molecule’s structure.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl Fluoride: Effective at targeting Gram-negative bacteria.

    (2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.

    Sulfuryl Fluoride Gas: Utilized as a synthetic equivalent of electrophilic “FSO2+” synthons.

Uniqueness

3-Chloropyrazine-2-sulfonyl fluoride is unique due to its heterocyclic structure and its application in SuFEx click chemistry. This makes it a valuable building block in organic synthesis and a versatile tool in chemical biology and drug discovery .

Properties

IUPAC Name

3-chloropyrazine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYFRSIZAJYLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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